molecular formula C15H10N4O2 B2370409 N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide CAS No. 710945-67-8

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide

Cat. No.: B2370409
CAS No.: 710945-67-8
M. Wt: 278.271
InChI Key: INQJLNGRNLTVPW-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide typically involves the reaction of 1H-indole-5-carboxylic acid with 2,1,3-benzoxadiazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The benzoxadiazole moiety can also interact with nucleic acids, affecting gene expression and viral replication .

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-yl)-2,1,3-benzoxadiazole-5-carboxamide
  • N-(1H-indol-7-yl)-2,1,3-benzoxadiazole-5-carboxamide
  • N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-4-carboxamide

Uniqueness

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the indole and benzoxadiazole moieties influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(1H-indol-5-yl)-2,1,3-benzoxadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2/c20-15(10-1-3-13-14(8-10)19-21-18-13)17-11-2-4-12-9(7-11)5-6-16-12/h1-8,16H,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQJLNGRNLTVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1C(=O)NC3=CC4=C(C=C3)NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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